molecular formula C20H30N4O6S B599843 L-703,664 succinate

L-703,664 succinate

Cat. No.: B599843
M. Wt: 454.5 g/mol
InChI Key: WLXRLNXDMGIORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

L-703,664 succinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

L-703,664 succinate has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the 5-HT1D receptor and its interactions with other molecules.

    Biology: The compound is used to investigate the role of 5-HT1D receptors in various biological processes.

    Medicine: Research involving this compound contributes to the understanding of diseases and conditions related to the 5-HT1D receptor, potentially leading to the development of new therapeutic agents.

    Industry: The compound is used in the development and testing of new drugs and chemical products

Comparison with Similar Compounds

L-703,664 succinate is unique in its high selectivity for the 5-HT1D receptor compared to other similar compounds. Some similar compounds include:

    Sumatriptan: Another 5-HT1D receptor agonist, but with different selectivity and pharmacokinetic properties.

    Rizatriptan: Similar to sumatriptan, but with variations in receptor affinity and clinical applications.

    Zolmitriptan: Another compound targeting the 5-HT1D receptor, used primarily in the treatment of migraines.

This compound stands out due to its specific selectivity and the detailed understanding of its interactions with the 5-HT1D receptor .

Properties

IUPAC Name

butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXRLNXDMGIORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.